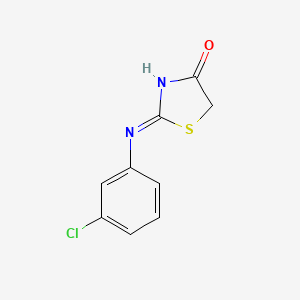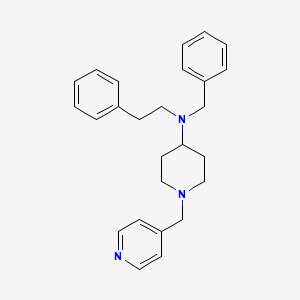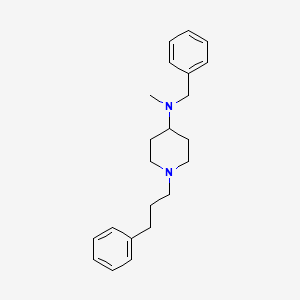
4-Thiazolidinone, 2-((m-chlorophenyl)imino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 2-((m-chlorophenyl)imino)- is a heterocyclic compound featuring a thiazolidinone ring substituted with a meta-chlorophenyl imino group. This compound is part of the broader class of thiazolidinones, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-((m-chlorophenyl)imino)- typically involves the reaction of thiourea with chloroacetic acid in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazolidinone ring . The general reaction scheme is as follows:
Formation of Intermediate: Thiourea reacts with chloroacetic acid to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 2-((m-chlorophenyl)imino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Thiazolidinone, 2-((m-chlorophenyl)imino)- is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains .
Medicine
In medicine, 4-Thiazolidinone, 2-((m-chlorophenyl)imino)- has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further drug development .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation .
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 2-((m-chlorophenyl)imino)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts cell wall synthesis or interferes with essential enzymes. In anticancer applications, it induces apoptosis through the activation of caspases and the disruption of mitochondrial function .
Comparación Con Compuestos Similares
Similar Compounds
4-Thiazolidinone, 2-((p-chlorophenyl)imino)-: Similar structure but with a para-chlorophenyl group.
4-Thiazolidinone, 2-((o-chlorophenyl)imino)-: Similar structure but with an ortho-chlorophenyl group.
4-Thiazolidinone, 2-((m-bromophenyl)imino)-: Similar structure but with a meta-bromophenyl group.
Uniqueness
4-Thiazolidinone, 2-((m-chlorophenyl)imino)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The meta-chlorophenyl group provides distinct steric and electronic effects compared to other positional isomers, potentially leading to different pharmacological profiles .
Propiedades
Número CAS |
20579-83-3 |
|---|---|
Fórmula molecular |
C9H7ClN2OS |
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-2-1-3-7(4-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |
Clave InChI |
HDPOWWWAERDNOX-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=NC2=CC(=CC=C2)Cl)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N'-{(E)-[3-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10886458.png)
![1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10886466.png)
![6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886470.png)
![3-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10886472.png)
![(2,6-Dimethoxyphenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886478.png)
![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate](/img/structure/B10886485.png)
![(4-Benzylpiperidin-1-yl)[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10886491.png)
![4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate](/img/structure/B10886492.png)


![9,9-bis[4-(2,4-dinitrophenoxy)phenyl]-9H-fluorene](/img/structure/B10886506.png)
![2-{4-[1-(3-Phenylpropyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886508.png)
![2-{2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B10886515.png)
methanone](/img/structure/B10886522.png)
